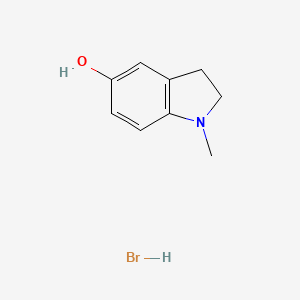

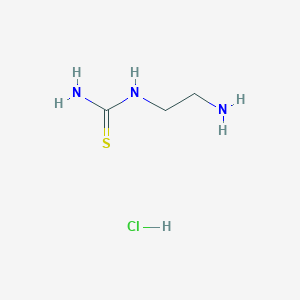

N-(2-Aminoethyl)thiourea hydrochloride

Overview

Description

Synthesis Analysis

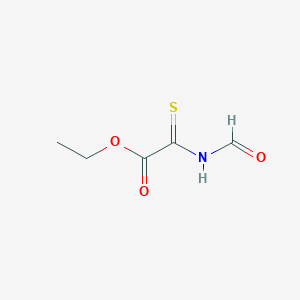

Thioureas can be prepared by treating the corresponding cyanamide with hydrogen sulfide or similar sulfide sources . Organic ammonium salts react with potassium thiocyanate as the source of the thiocarbonyl (C=S) . Stable and readily available N,N’-di-Boc-substituted thiourea can be used as a mild thioacylating agent when activated with trifluoroacetic acid anhydride . Through thioacylation of nucleophiles, such as amines, alcohols, thiols, sodium benzenethiolate, and sodium malonates, a series of thiocarbonyl compounds were prepared .Molecular Structure Analysis

Thioureas have a trigonal planar molecular geometry of the N2C=S core . The C=S bond distance is near 1.71 Å, which is 0.1 Å longer than in normal ketones (R2C=O) . The C–N bond distances are short .Chemical Reactions Analysis

Thioureas occur in two tautomeric forms . For the parent thiourea, the thione form predominates in aqueous solutions . The thiol form, known as an isothiourea, can be encountered in substituted compounds such as isothiouronium salts .Physical And Chemical Properties Analysis

N-(2-Aminoethyl)thiourea hydrochloride is a white crystalline compound. More specific physical and chemical properties such as melting point, solubility, and stability were not found in the search results.Scientific Research Applications

Antibacterial Activities

N-(2-Aminoethyl)thiourea hydrochloride, as a type of N-substituted thiourea, shows promise in antibacterial applications. Studies have demonstrated that certain N-substituted thioureas exhibit significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative types. This suggests potential for N-(2-Aminoethyl)thiourea hydrochloride in antibacterial research and applications (Kalhor, Salehifar, & Nikokar, 2014).

Synthesis and Characterization

N-(2-Aminoethyl)thiourea hydrochloride is involved in the synthesis and characterization of various organic compounds. It can be prepared through reactions involving organic isothiocyanates and amine hydrochlorides. Such compounds are systematically studied for their properties and applications in different fields, emphasizing the versatility of N-(2-Aminoethyl)thiourea hydrochloride in chemical synthesis (Mozolis & Iokubaitite, 1973).

Enantiodifferentiation in NMR Spectroscopy

In the field of spectroscopy, thiourea derivatives of N-(2-Aminoethyl)thiourea hydrochloride have been used as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. This highlights its importance in stereochemical analysis and research in organic chemistry (Recchimurzo, Micheletti, Uccello-Barretta, & Balzano, 2020).

Polymerization Processes

N-(2-Aminoethyl)thiourea hydrochloride derivatives have been utilized in polymerization processes. Thiourea dioxide, for instance, serves as a reducing agent in the controlled polymerization of various monomers. This application is significant in the development of new materials and polymers with specific properties (Mendonça et al., 2019).

Environmental Applications

Thioureas, including N-(2-Aminoethyl)thiourea hydrochloride, have been studied for their role in environmental applications, such as controlling the nitrification of fertilizer nitrogen. They act as inhibitors in the conversion of NH4-N to NO3-N, which is crucial in agricultural practices and environmental conservation (Malhi & Nyborg, 1988).

Mechanism of Action

- The primary target of N-(2-Aminoethyl)thiourea hydrochloride is corrosion inhibition . Specifically, it acts to mitigate corrosion in various metal systems, particularly under conditions relevant to carbon capture, utilization, and storage (CCUS) processes .

- When exposed to corrosive environments (such as carbonic acid formed during CO₂ capture and transportation), metals can corrode. N-(2-Aminoethyl)thiourea hydrochloride forms a protective hydrophobic film on metal surfaces, preventing them from interacting with the corrosive medium .

- The affected pathways primarily involve the dissolution of CO₂ in water, leading to the formation of carbonic acid. N-(2-Aminoethyl)thiourea hydrochloride prevents corrosion by inhibiting the interaction of metals with carbonic acid .

- The molecular and cellular effects involve the formation of a hydrophobic barrier on metal surfaces, preventing corrosion and maintaining structural integrity .

- Environmental factors (e.g., temperature, CO₂ partial pressure, solution composition) influence the compound’s efficacy. For example, it’s effective in CO₂ capture plants, transportation pipelines, and wellbore oiltubes .

Target of Action

Mode of Action

- N-(2-Aminoethyl)thiourea hydrochloride achieves corrosion inhibition through two primary mechanisms:

- Most organic corrosion inhibitors, including this compound, act as surfactants. They have hydrophilic and oleophobic polar groups along with lipophilic and hydrophobic non-polar groups. These inhibitors adsorb onto metal surfaces, forming a protective film that reduces the corrosion rate . The compound creates a hydrophobic barrier on the metal surface, preventing direct contact with the corrosive environment .

Biochemical Pathways

Pharmacokinetics (ADME Properties)

- The compound is typically administered as a solid powder or chunks. It forms a protective film on metal surfaces. Not applicable (since it’s not metabolized in the body). Not applicable (since it’s not used as a drug). The protective film enhances bioavailability by reducing metal corrosion .

Result of Action

Action Environment

Safety and Hazards

properties

IUPAC Name |

2-aminoethylthiourea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3S.ClH/c4-1-2-6-3(5)7;/h1-2,4H2,(H3,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDBDVYMLWSVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=S)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)thiourea hydrochloride | |

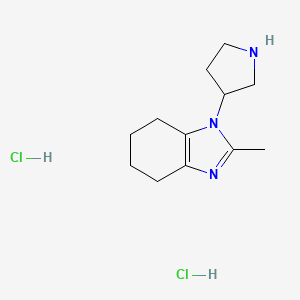

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

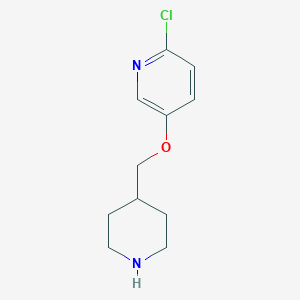

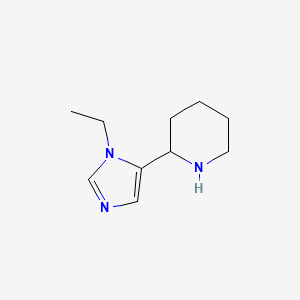

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

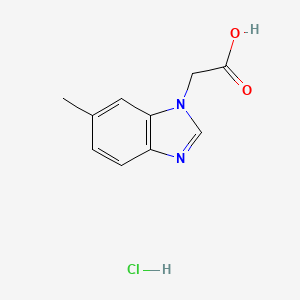

![{4-[(3-Methylphenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1433669.png)

![1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride](/img/structure/B1433675.png)

![[3-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1433676.png)

![3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1433680.png)

![3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride](/img/structure/B1433687.png)